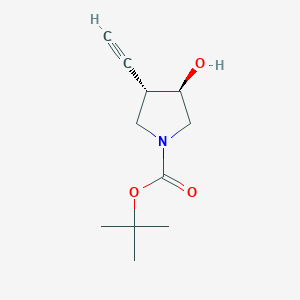
tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring. The compound is characterized by its specific stereochemistry, with the (3S,4R) configuration indicating the spatial arrangement of its substituents. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of tert-butyl alcohol and appropriate catalysts to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate, can be achieved through continuous flow processes. These methods offer advantages such as improved efficiency, scalability, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ethynyl group would produce an alkene or alkane.
Scientific Research Applications
Tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . The pathways involved often include key metabolic and signaling processes, making the compound a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate
- Methyl tert-butyl ether (MTBE)
- Ethyl tert-butyl ether (ETBE)
Uniqueness
Tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both ethynyl and hydroxyl groups. These features confer distinct reactivity and interaction profiles compared to other similar compounds, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3/t8-,9-/m0/s1 |
InChI Key |
VYMZWRJFUIFDAW-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
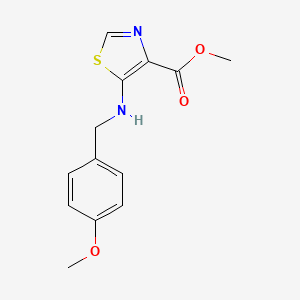
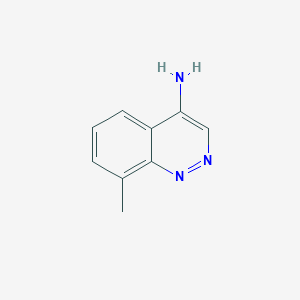
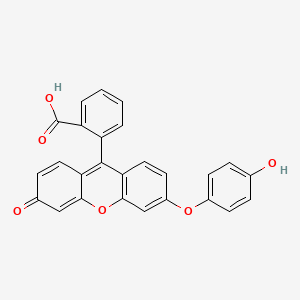
![4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11767688.png)
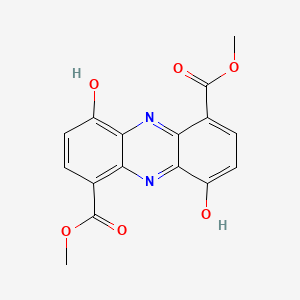
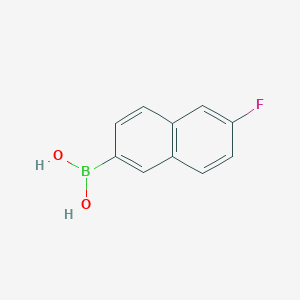
![1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B11767702.png)


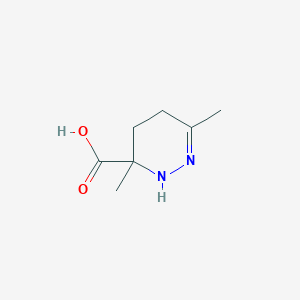

![4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11767733.png)
